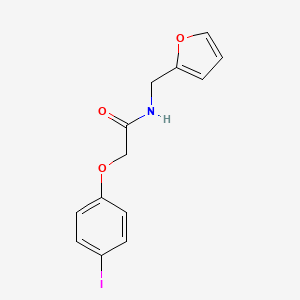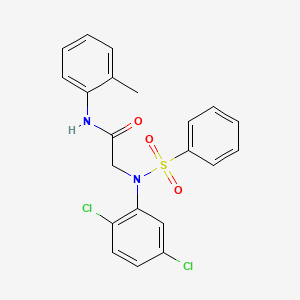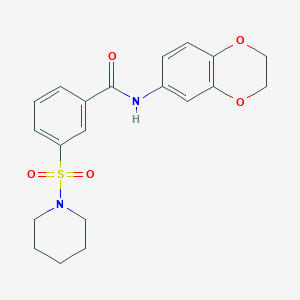
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide
Descripción general
Descripción
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide, also known as FIPI, is a small molecule inhibitor that targets the phospholipase D (PLD) enzyme. PLD is involved in a variety of cellular processes such as vesicle trafficking, membrane fusion, and signal transduction. FIPI has been shown to be a potent inhibitor of PLD activity and has potential applications in scientific research.
Mecanismo De Acción
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide works by inhibiting the activity of the PLD enzyme, which is involved in the production of phosphatidic acid (PA) from phosphatidylcholine (PC). PA is a key signaling molecule that regulates a variety of cellular processes. By inhibiting PLD activity, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide reduces the production of PA and disrupts cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a PLD inhibitor, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to inhibit the activity of other enzymes such as sphingosine kinase and diacylglycerol kinase. N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of the NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide in lab experiments is its potency as a PLD inhibitor. N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to be more potent than other PLD inhibitors such as halopemide and D609. However, one limitation of using N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide is its potential for off-target effects. N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to inhibit the activity of other enzymes besides PLD, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide. One area of interest is the development of more selective PLD inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of PLD in various diseases and the potential therapeutic applications of PLD inhibitors such as N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide. Finally, the development of new methods for delivering N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide to specific tissues or cells could enhance its effectiveness as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In inflammation research, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disease research, N-(2-furylmethyl)-2-(4-iodophenoxy)acetamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQMIJMLPHAEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505302.png)
![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505309.png)
![methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3505342.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3505346.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3505350.png)
![2-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3505355.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505363.png)


![N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3505375.png)

![3-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3505389.png)
![6-isobutyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3505394.png)
![3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3505398.png)